Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecenyl-, tetrasodium salt

CAS No.: 81869-18-3

Cat. No.: VC17088599

Molecular Formula: C26H41NNa4O10S

Molecular Weight: 651.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81869-18-3 |

|---|---|

| Molecular Formula | C26H41NNa4O10S |

| Molecular Weight | 651.6 g/mol |

| IUPAC Name | tetrasodium;(2S)-2-[(3-carboxylato-3-sulfonatopropanoyl)-[(E)-octadec-1-enyl]amino]butanedioate |

| Standard InChI | InChI=1S/C26H45NO10S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(25(31)32)19-24(29)30)23(28)20-22(26(33)34)38(35,36)37;;;;/h17-18,21-22H,2-16,19-20H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36,37);;;;/q;4*+1/p-4/b18-17+;;;;/t21-,22?;;;;/m0..../s1 |

| Standard InChI Key | OVSNCCHFVLZIHF-GVRTZLACSA-J |

| Isomeric SMILES | CCCCCCCCCCCCCCCC/C=C/N([C@@H](CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

| Canonical SMILES | CCCCCCCCCCCCCCCCC=CN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

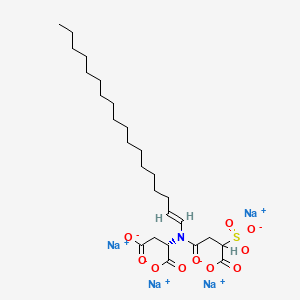

The compound’s molecular formula is reported inconsistently across sources: C₂₆H₄₅NO₁₀S·4Na versus C₂₆H₄₁NNa₄O₁₀S. This discrepancy may arise from variations in hydration states or salt coordination. The core structure consists of an aspartic acid backbone modified by two substituents:

-

A 3-carboxy-1-oxo-3-sulfopropyl group attached to the amino nitrogen.

-

An octadecenyl (C₁₈H₃₅) chain, likely in a trans configuration due to industrial synthesis methods.

The tetrasodium salt form enhances solubility in polar solvents, a critical feature for its application in aqueous reaction systems.

Synonyms and Registry Information

The compound is recognized under multiple systematic names:

-

N-(3-Carboxy-1-oxo-3-sulfopropyl)-N-octadecenyl aspartic acid, tetrasodium salt .

-

DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecenyl-, tetrasodium salt .

Registry identifiers include:

Synthesis and Manufacturing

Reaction Pathway

Industrial synthesis involves three sequential steps:

-

Activation of Aspartic Acid: The α-amino and β-carboxyl groups of aspartic acid are protected using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent undesired side reactions.

-

Sulfopropyl Incorporation: A nucleophilic substitution reaction introduces the 3-carboxy-1-oxo-3-sulfopropyl group via reaction with 1,3-propanesultone in the presence of a base (e.g., triethylamine).

-

Octadecenyl Grafting: Stearoyl chloride or oleic acid derivatives esterify the remaining amino group, followed by saponification with sodium hydroxide to yield the tetrasodium salt.

Key Synthetic Challenges

-

Steric Hindrance: The bulky octadecenyl chain complicates reaction kinetics, necessitating elevated temperatures (80–100°C) and prolonged reaction times.

-

Purification: Residual sodium ions and unreacted intermediates require iterative dialysis or ion-exchange chromatography .

Physicochemical Properties

Solubility and Stability

The compound is highly soluble in water (>100 mg/mL at 25°C) due to its ionic nature. In nonpolar solvents (e.g., hexane), it forms micellar aggregates driven by the hydrophobic octadecenyl tail . Stability studies indicate decomposition above 200°C, with sodium sulfate and carbon dioxide as primary degradation products.

Spectroscopic Data

While experimental spectra are unavailable, analogous sulfonated aspartates exhibit:

-

IR: Strong absorption at 1040–1180 cm⁻¹ (S=O stretch) and 1550–1650 cm⁻¹ (carboxylate C=O) .

-

NMR: δ 1.2–1.4 ppm (octadecenyl CH₂), δ 2.8–3.1 ppm (sulfopropyl CH₂), and δ 4.3–4.6 ppm (aspartyl α-proton) .

Applications and Industrial Relevance

Organic Synthesis

The compound serves as a polyfunctional reagent in:

-

Micellar Catalysis: Enhances reaction rates in water through hydrophobic encapsulation of reactants.

-

Peptide Modification: Introduces sulfonate groups into peptide chains to improve solubility and bioactivity .

Surfactant Research

Its amphiphilic structure (hydrophilic sulfonate head, hydrophobic alkyl tail) positions it as a candidate for:

-

Emulsion Stabilization: Reduces interfacial tension in oil-water systems.

-

Drug Delivery: Potential carrier for lipophilic pharmaceuticals, though toxicity data are lacking .

Discrepancies and Research Gaps

Molecular Formula Conflicts

The divergent formulas (C₂₆H₄₅NO₁₀S·4Na vs. C₂₆H₄₁NNa₄O₁₀S) suggest possible errors in source documentation or undisclosed hydration states. X-ray crystallography or high-resolution mass spectrometry is needed to resolve this ambiguity.

Unexplored Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume